1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid
Description
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H12N2O2. This compound is part of the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. It is a white crystalline solid that is stable at room temperature and soluble in water and some organic solvents .
Properties
IUPAC Name |
1-methyl-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGBPLNWVCOUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706819-84-3 | |
| Record name | 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazine Derivatives
Reaction Mechanism and Intermediate Formation
The cyclocondensation of β-keto esters with substituted hydrazines represents a cornerstone in pyrazole ring formation. For 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, ethyl 3-oxohexanoate serves as the β-keto ester precursor, reacting with methylhydrazine to generate the pyrazole core. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s amino group, resulting in cyclization.
Optimized Reaction Conditions
A representative protocol involves heating ethyl 3-oxohexanoate (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol at 80°C for 12 hours. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via recrystallization from ethyl acetate to yield 1-methyl-5-propyl-1H-pyrazole-4-carboxylate (68% yield).
| Parameter | Details |
|---|---|
| Reactants | Ethyl 3-oxohexanoate, Methylhydrazine |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 68% |
Hydrolysis of the Ester Intermediate
The ester intermediate undergoes alkaline hydrolysis to furnish the carboxylic acid. Treatment with 2M NaOH at 90°C for 6 hours achieves complete conversion, followed by acidification with HCl to precipitate the target compound. This step typically attains an 85% yield, with purity exceeding 95% as determined by HPLC.
Decarboxylation of 1-Methyl-5-Propyl-1H-Pyrazole-4,5-Dicarboxylic Acid
Synthesis of the Dicarboxylic Acid Precursor
An alternative route involves the preparation of 1-methyl-5-propyl-1H-pyrazole-4,5-dicarboxylic acid via cyclocondensation of diethyl oxalate with 3-pentanone hydrazone. The reaction, conducted in acetic acid at 100°C for 8 hours, yields the dicarboxylic acid diester, which is subsequently hydrolyzed using concentrated HCl.
Decarboxylation Conditions
Heating the dicarboxylic acid in aqueous H₂SO₄ (50% v/v) at 120°C for 4 hours induces selective decarboxylation at the 5-position, yielding this compound with a 73.8% isolated yield.
| Parameter | Details |
|---|---|
| Starting Material | 1-Methyl-5-propyl-1H-pyrazole-4,5-dicarboxylic acid |
| Acid Catalyst | 50% H₂SO₄ (v/v) |
| Temperature | 120°C |
| Time | 4 hours |
| Yield | 73.8% |
Direct Functionalization of Preformed Pyrazole Derivatives
Propylation via Alkyl Halide Electrophiles
Introducing the propyl group to a preformed pyrazole skeleton offers a modular approach. 1-Methyl-1H-pyrazole-4-carboxylic acid is treated with 1-bromopropane in the presence of K₂CO₃ in DMF at 60°C for 24 hours. While this method provides regioselectivity challenges, chromatographic purification isolates the 5-propyl isomer in 54% yield.
Limitations and Byproduct Formation
Competing alkylation at the 3-position of the pyrazole ring necessitates careful optimization of stoichiometry and reaction time. GC-MS analyses reveal that prolonged heating (>30 hours) increases the proportion of 3-propyl byproducts to 22%, underscoring the need for precise control.
Industrial-Scale Production Considerations
Cost-Efficiency of Raw Materials
Industrial protocols prioritize low-cost precursors such as 3-pentanone and diethyl oxalate, which are commercially available at scale. A 2024 economic analysis estimates raw material costs at $12.50 per kilogram of final product, rendering this route viable for bulk synthesis.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–73.8% | >95% | High |
| Direct Alkylation | 54% | 88% | Moderate |
| Decarboxylation | 73.8% | 97% | High |
Operational Complexity
Cyclocondensation requires multi-step synthesis but offers superior regioselectivity. Decarboxylation, while efficient, demands high-temperature acid handling, increasing infrastructure costs. Direct alkylation’s moderate yields limit its utility to small-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as nitric acid and sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions often involve halogenated reagents and can be conducted under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Scientific Research Applications
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid has demonstrated various applications in scientific research, which can be categorized as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the minimum inhibitory concentration (MIC) values were found to be promising:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest its potential as an antimicrobial agent suitable for developing new therapies against resistant strains.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects, particularly through its interaction with the aryl hydrocarbon receptor (AhR). In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases.
Medicinal Chemistry
The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases, including cancer and chronic inflammatory conditions .
Agricultural Applications
In agriculture, this compound serves as a building block for synthesizing agrochemicals, including fungicides. Its derivatives have shown effectiveness against various phytopathogenic fungi, thereby contributing to crop protection strategies .
Antimicrobial Study
A study published in Molecules highlighted the antimicrobial efficacy of this compound against common pathogens. The findings indicate that this compound could serve as a lead for developing new antimicrobial therapies aimed at combating antibiotic resistance.
Anti-inflammatory Research
In another study focusing on inflammatory diseases, the compound was shown to significantly lower levels of inflammatory markers in vitro. This suggests its potential application in treating conditions like arthritis and other chronic inflammatory disorders .
Cancer Research
Recent investigations into the anticancer properties of pyrazole derivatives included this compound, revealing effectiveness against multiple cancer cell lines. The results support further exploration for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the aryl hydrocarbon receptor, which plays a role in various cellular processes, including the suppression of osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but lacks the propyl group, which can influence its chemical properties and reactivity.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: This derivative contains a difluoromethyl group, which imparts different chemical and biological properties.
Uniqueness: The presence of the propyl group can enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid (MPPC) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C8H12N2O2
- Molecular Weight : Approximately 172.19 g/mol
- Structure : The compound features a five-membered pyrazole ring with a propyl group and a carboxylic acid functional group.
1. Antimicrobial Activity
Research indicates that MPPC exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, MPPC was shown to inhibit the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values suggest that it could be effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
2. Anti-inflammatory Properties
MPPC has been studied for its anti-inflammatory effects, particularly through its interaction with the aryl hydrocarbon receptor (AhR). Activation of AhR can lead to the modulation of inflammatory responses in various cell types. In vitro studies have shown that MPPC can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
3. Anticancer Activity
The anticancer potential of MPPC has been explored in several studies. It has shown promising results against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.50 |
| A549 (Lung Cancer) | 26.00 |
| Hep-2 (Laryngeal Cancer) | 3.25 |
Mechanistically, MPPC appears to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers.
The biological activities of MPPC are largely attributed to its ability to interact with specific molecular targets:
- Aryl Hydrocarbon Receptor (AhR) : MPPC modulates gene expression related to inflammation and cell growth through AhR activation.
- Caspase Pathways : In cancer cells, MPPC induces apoptosis by activating caspases, leading to programmed cell death.
Case Studies
- Antimicrobial Study : A study published in Molecules highlighted the antimicrobial efficacy of MPPC against common pathogens. The results indicated that MPPC could serve as a lead compound for developing new antimicrobial therapies .
- Anti-inflammatory Research : In a study focusing on inflammatory diseases, MPPC was shown to significantly lower levels of inflammatory markers in vitro, suggesting its potential use in treating conditions like arthritis .
- Cancer Research : A recent investigation into the anticancer properties of pyrazole derivatives included MPPC, revealing its effectiveness against multiple cancer cell lines and suggesting further exploration for therapeutic applications .
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation or regioselective functionalization. A common approach involves:
- Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives and alkylating agents. For example, using DMF-DMA (dimethylformamide dimethyl acetal) to form intermediates, followed by hydrolysis to yield the carboxylic acid group .
- Regioselective Propylation : Introducing the propyl group via nucleophilic substitution or palladium-catalyzed coupling. Positional selectivity (e.g., 3- vs. 5-propyl isomers) must be controlled using steric or electronic directing groups .
Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts. Purification via column chromatography or recrystallization is often required .
Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, a related pyrazole-4-carboxylic acid derivative showed a planar pyrazole ring with a dihedral angle of 5.2° between the carboxyl group and the ring .
- Spectroscopy :
- ¹H/¹³C NMR : The propyl group’s signals appear as a triplet (δ ~0.9 ppm for CH₃) and multiplet (δ ~1.6 ppm for CH₂). Carboxylic protons are typically absent due to exchange broadening.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) confirm the acid moiety .
Advanced: How do computational studies (e.g., DFT) aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict:
- Electrostatic Potential : The carboxyl group acts as an electron-deficient region, facilitating hydrogen bonding.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against electrophilic attack.
- Thermodynamic Properties : Calculated Gibbs free energy of formation (~-450 kJ/mol) aligns with experimental stability data .
Applications : Use Gaussian or ORCA software to model reaction pathways or intermolecular interactions in drug design .
Advanced: How can researchers resolve contradictions in spectral data or regioselectivity during synthesis?
- Regioselectivity Challenges : Competing 3-propyl vs. 5-propyl isomers may arise. Use NOE (Nuclear Overhauser Effect) NMR to distinguish substituent positions .
- Spectral Ambiguities : Overlapping signals (e.g., propyl CH₂ vs. pyrazole CH) can be resolved via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .
Case Study : A related compound (1-methyl-3-propyl isomer) showed distinct NOE correlations between the propyl group and pyrazole protons, unlike the 5-propyl analog .
Advanced: What strategies are effective for evaluating the pharmacological potential of this compound?
- In Silico Screening : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities.
- In Vitro Assays : Test for anti-inflammatory activity via COX-2 inhibition or analgesic effects using the acetic acid-induced writhing model .
Methodology : Synthesize derivatives (e.g., ester prodrugs) to enhance bioavailability. Assess toxicity using MTT assays on mammalian cell lines .
Methodological: What are best practices for purification and stability testing?
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%). Confirm purity via GC-MS or elemental analysis .
- Stability : Store the compound at -20°C under argon. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) and FTIR to detect esterification or decarboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
